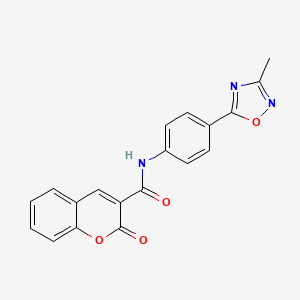![molecular formula C22H29N5O3 B2934837 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838851-04-0](/img/structure/B2934837.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C22H29N5O3 . It has an average mass of 411.497 Da and a monoisotopic mass of 411.227051 Da .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a purine-2,6-dione core, a morpholinyl group, and a phenylethyl group . The morpholinyl group is attached to the purine core via a methylene bridge .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 598.9±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 316.0±32.9 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Pharmacological Applications
Research on compounds with similar structural attributes, including purine derivatives, has been extensive in pharmacology, particularly in exploring their bronchodilatory, anti-inflammatory, and neurotransmission-modulating effects. For example, studies on theophylline derivatives have shown efficacy in blocking exercise-induced reduction in FEV1, indicating their potential as bronchodilators in managing asthma and COPD (Cho Yw et al., 1981). Such findings underscore the significance of purine analogs in developing respiratory disease treatments.
Biochemical Applications
In biochemistry, the focus has been on understanding the metabolism and physiological effects of purine derivatives. For instance, research into the metabolic profiling of thiopurines in inflammatory bowel disease patients highlighted the variability in metabolite profiles and its implications for drug efficacy and disease mechanism insights (Haglund S et al., 2013). Such studies are crucial for personalized medicine, offering pathways to tailor drug regimens based on metabolic responses.
Environmental and Occupational Health
Investigations into the environmental and occupational health aspects of chemical exposure, like trichloroethylene, reveal the systemic impact of toxic substances on metabolic pathways, including purine metabolism (Walker D et al., 2016). These studies contribute to understanding the environmental determinants of health and the molecular mechanisms underlying chemical toxicity.
Mecanismo De Acción
Mode of Action
It’s known that the compound was synthesized through a mannich reaction , which could potentially influence its interaction with its targets.
Pharmacokinetics
It’s noted that the compound was found to be more soluble than curcumin pyrazole and curcumin , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound’s solubility could potentially be influenced by the ph of the environment .
Propiedades
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABKRZVUACEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)
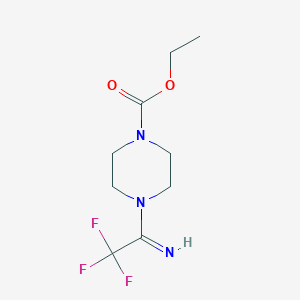

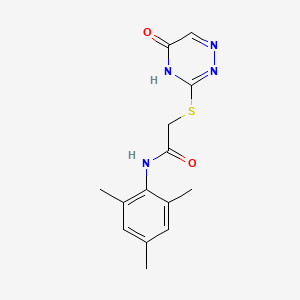
![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
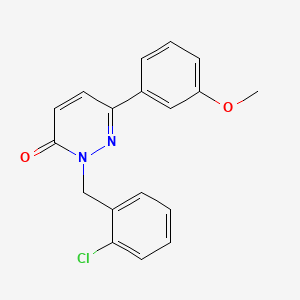

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)
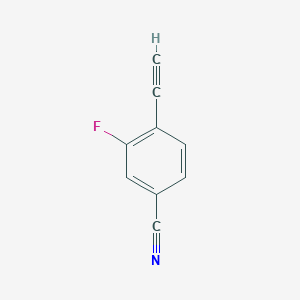
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
